molecular formula C25H21N5O3 B15026143 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

Cat. No.: B15026143
M. Wt: 439.5 g/mol
InChI Key: VOGIHVDGTDFNNB-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a triazolophthalazine moiety

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C25H21N5O3/c1-16-21-8-3-4-9-22(21)25-28-27-24(30(25)29-16)17-6-5-7-18(14-17)26-23(31)15-33-20-12-10-19(32-2)11-13-20/h3-14H,15H2,1-2H3,(H,26,31)

InChI Key

VOGIHVDGTDFNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)COC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazolophthalazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolophthalazine ring.

    Attachment of the methoxyphenoxy group: This is achieved through nucleophilic substitution reactions, where the methoxyphenoxy group is introduced to the triazolophthalazine core.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole core but differ in their substituents and overall structure.

    Triazolopyridines: Another class of compounds with a triazole ring, but with different chemical properties and applications.

Uniqueness

2-(4-METHOXYPHENOXY)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features

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